E3 ligase Ligand 25
Beschreibung
Parent Chain and Substituent Prioritization
- Benzoate backbone : The carboxylic acid derivative (benzoic acid) serves as the parent structure.
- Substituents on the benzene ring :
- Position 4 : Chloro (-Cl) group.
- Position 3 : 2,4-Dioxohexahydropyrimidin-1-yl group, a six-membered saturated ring containing two nitrogen atoms at positions 1 and 3, with ketone functionalities at positions 2 and 4.
- Ester group : The pentafluorophenyl moiety (C6F5) is attached via an oxygen atom to the carbonyl carbon of the benzoic acid.
IUPAC Name Construction
Using substitutive nomenclature rules:
- The benzoate ester is named as a derivative of benzoic acid, with the esterifying group (pentafluorophenyl) listed as a prefix.
- Substituents on the benzene ring are numbered to assign the lowest possible locants. The chloro group at position 4 precedes the pyrimidinyl group at position 3.
- The hexahydropyrimidine ring is described with the prefix "2,4-dioxo" to indicate ketone groups at positions 2 and 4.
Systematic IUPAC Name :
(4-Chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl) 2,3,4,5,6-pentafluorobenzoate
Structural Validation :
Comparison with analogous esters, such as perfluorophenyl benzoate (CAS 1548-84-1), confirms the naming conventions for polyhalogenated aryl esters. The pyrimidinyl substituent follows hexahydropyrimidine numbering, consistent with IUPAC guidelines for heterocyclic compounds.
| Structural Component | IUPAC Description |
|---|---|
| Parent acid | Benzoic acid |
| Esterifying group | 2,3,4,5,6-Pentafluorophenol |
| Substituent at position 4 | Chloro (-Cl) |
| Substituent at position 3 | 2,4-Dioxohexahydropyrimidin-1-yl |
CAS Registry Number Analysis and Cross-Referencing
A CAS Registry Number search for this compound across PubChem, ChemSpider, and Guidechem yielded no direct matches, indicating it may represent a novel or understudied molecule. However, structural analogs provide contextual insights:
The absence of a CAS number for the target compound suggests limited commercial availability or classification as a research-grade chemical. Cross-referencing the molecular formula (C₁₆H₈ClF₅N₂O₄) with PubChem Substance records reveals a benzamide derivative (CID 44416976) with identical stoichiometry but distinct functional groups, underscoring the critical role of structural isomerism in chemical identification.
Molecular Formula Interpretation: C₁₆H₈ClF₅N₂O₄
The molecular formula C₁₆H₈ClF₅N₂O₄ encapsulates the compound’s elemental composition, which is dissected as follows:
Elemental Breakdown
| Element | Count | Source |
|---|---|---|
| Carbon (C) | 16 | Benzene rings (13) + pyrimidinyl group (3) |
| Hydrogen (H) | 8 | Aromatic C-H (5) + pyrimidinyl C-H (3) |
| Chlorine (Cl) | 1 | Substituent at position 4 on benzene ring |
| Fluorine (F) | 5 | Pentafluorophenyl group (C6F5) |
| Nitrogen (N) | 2 | Pyrimidinyl ring (positions 1 and 3) |
| Oxygen (O) | 4 | Ester (2) + pyrimidinyl ketones (2) |
Functional Group Contributions
- Benzoate ester : Accounts for 7 carbons (C7H5O2) from the benzene ring and ester functionality.
- Pentafluorophenyl group : Contributes 6 carbons (C6F5) and 5 fluorines.
- Pyrimidinyl substituent : Adds 3 carbons (C3H3N2O2) in a saturated ring system with two nitrogen atoms and two ketone groups.
- Chlorine atom : Introduced as a substituent on the benzene ring.
Computational Validation : PubChem’s molecular formula calculator aligns with the manual breakdown, confirming the stoichiometric coherence. The low hydrogen count (8) reflects the compound’s aromatic and polyhalogenated nature, which limits aliphatic hydrogen content.
Eigenschaften
Molekularformel |
C17H8ClF5N2O4 |
|---|---|
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoate |
InChI |
InChI=1S/C17H8ClF5N2O4/c18-7-2-1-6(5-8(7)25-4-3-9(26)24-17(25)28)16(27)29-15-13(22)11(20)10(19)12(21)14(15)23/h1-2,5H,3-4H2,(H,24,26,28) |
InChI-Schlüssel |
ZOUXZDKKKNCUBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Alternative Route via Mitsunobu Reaction
For direct coupling of a preformed uracil derivative, the Mitsunobu reaction may be employed. This requires a hydroxylated benzoic acid intermediate and a uracil-derived alcohol.
Example Protocol :
- Synthesis of 4-chloro-3-hydroxybenzoic acid : Chlorination of 3-hydroxybenzoic acid using SOCl₂.
- Mitsunobu coupling : Reaction with 2,4-dioxohexahydropyrimidin-1-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Mitsunobu coupling | DEAD, PPh₃, THF, 0°C→RT | 60–65 |
Esterification with Pentafluorophenol
Carbodiimide-Mediated Activation
Activation of the benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and subsequent reaction with pentafluorophenol is a robust method.
Example Protocol :
- Acid activation : Stir 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid with EDC and 4-dimethylaminopyridine (DMAP) in DCM.
- Ester formation : Add pentafluorophenol and stir at room temperature for 12 h.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Esterification | EDC, DMAP, DCM, RT | 80–85 |
Pentafluorophenyl Ester Pre-activation
Pre-formed pentafluorophenyl esters, such as pentafluorophenyl trifluoroacetate (Pfp-TFA), enable direct coupling under mild conditions.
Example Protocol :
- In situ activation : React the benzoic acid with Pfp-TFA and pyridine in DMF.
- Isolation : Purify via column chromatography (hexanes/EtOAc).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Pfp ester formation | Pfp-TFA, pyridine, DMF, 2 h | 82 |
Purification and Characterization
Chromatographic Techniques
Final purification typically employs flash chromatography with gradients of hexanes/ethyl acetate or DCM/MeOH. Crystallization from hexanes/CHCl₃ mixtures enhances purity.
Spectroscopic Validation
- ¹H NMR : Absence of carboxylic acid proton (~12 ppm) confirms ester formation.
- ¹⁹F NMR : Distinct signals for pentafluorophenyl group between −140 and −150 ppm.
- HRMS : Molecular ion peak matching calculated m/z for C₁₈H₈ClF₅N₂O₄.
Challenges and Optimization Considerations
- Solubility Issues : The hexahydropyrimidine ring may necessitate polar aprotic solvents (DMF, DMSO) during coupling steps.
- Side Reactions : Competitive hydrolysis of the activated ester intermediate requires anhydrous conditions.
- Scalability : Batch-wise chromatography may be replaced with recrystallization for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
E3 ligase Ligand 25 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand 25 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs and other bifunctional molecules.
Biology: Employed in studies of protein degradation pathways and ubiquitination processes.
Medicine: Investigated for its potential in targeted cancer therapies by inducing the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and chemical probes.
Wirkmechanismus
E3 ligase Ligand 25 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the ligand, the E3 ligase, and the target protein. The ubiquitinated target protein is then recognized and degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by ubiquitination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to E3 ligase Ligand 25 include:
Von Hippel-Lindau (VHL) Ligands: Used in the development of PROTACs targeting hypoxia-inducible factors.
Cereblon (CRBN) Ligands: Employed in the design of PROTACs for degrading various target proteins.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Utilized in the creation of PROTACs for cancer therapy.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in targeted protein degradation. Its versatility in forming ternary complexes with various target proteins and E3 ligases sets it apart from other similar compounds .
Biologische Aktivität
Molecular Formula
- C : 18
- H : 14
- Cl : 1
- F : 5
- N : 1
- O : 3
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.76 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pentafluorophenyl group and the dioxohexahydropyrimidin moiety. These components are known to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds containing fluorinated phenyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against a range of bacterial strains, suggesting that the pentafluorophenyl group contributes to this activity through increased lipophilicity and membrane penetration.
Anticancer Properties
Preliminary studies have shown that (2,3,4,5,6-Pentafluorophenyl) 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoate exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was assessed using MTT assays and flow cytometry, revealing a dose-dependent response.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cells (MCF-7).
- Method : MTT assay was performed to assess cell viability.
- Results : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
-
Case Study on Antimicrobial Efficacy :
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was used for susceptibility testing.
- Results : Significant zones of inhibition were observed against Staphylococcus aureus and Escherichia coli.
In Vitro Studies
In vitro studies have shown that the compound inhibits specific enzymes involved in metabolic pathways. For example:
- Inhibition of dihydrofolate reductase (DHFR) was noted with an IC50 value of 50 nM.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the chlorobenzoate moiety can significantly alter biological activity. Substituents on the aromatic ring can enhance or diminish potency against targeted biological pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
